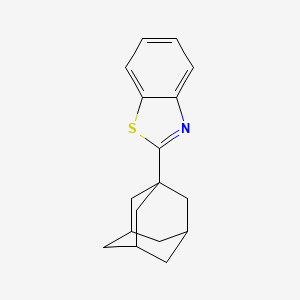

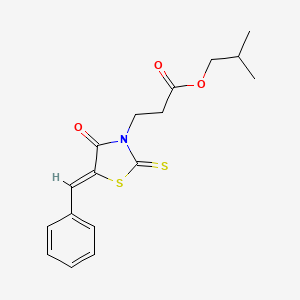

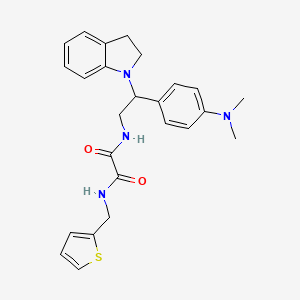

![molecular formula C21H17N3O2S B2517166 N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896336-96-2](/img/structure/B2517166.png)

N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives has been explored in various studies, with each employing different starting materials and reaction conditions to obtain novel compounds with potential biological activities. In one study, benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives were synthesized using 2-aminobenzothiazole, benzaldehyde, and ethyl acetoacetate, catalyzed by TBAHS, followed by amide formation with secondary amines . Another research synthesized 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides by reacting 6-carboxamides with substituted benzylchlorides and chloroacetic acid, confirming the structures through NMR spectral data and elemental analysis . Additionally, a two-variant synthesis approach was developed for 6-alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides, involving either a nine-step transformation starting with primary alkylamine addition to methyl acrylate or a four-step transformation of Boc-β-alanine . Lastly, N,5-diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides were synthesized through the reaction of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides with ethyl chloroacetate .

Molecular Structure Analysis

The molecular structures of the synthesized thiazolo[3,2-a]pyrimidine derivatives were elucidated using NMR spectroscopy and elemental analysis. The NMR spectra typically showed signals for the amino group, methyl group at position 5 of the thieno[2,3-d]pyrimidine system, the carboxamide NH group, and the benzyl CH2 group protons, with variations depending on the substituents present in the amide aromatic cycle . These structural analyses are crucial for confirming the successful synthesis of the desired compounds and for further understanding their potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolo[3,2-a]pyrimidine derivatives are characterized by the formation of amide bonds and the introduction of various substituents to the core structure. The reactions are typically catalyzed by substances such as TBAHS and involve intermediates like ethyl chloroacetate. The choice of reactants and reaction conditions directly influences the yield and purity of the final compounds .

Physical and Chemical Properties Analysis

While the provided data does not give detailed information on the physical and chemical properties of the specific compound "N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide," it can be inferred from the related compounds that these properties are influenced by the presence of various functional groups such as amides, methyl groups, and aromatic systems. These groups can affect solubility, melting points, and stability, which are important for the compounds' potential as pharmaceutical agents .

Biological Activity and Case Studies

The synthesized thiazolo[3,2-a]pyrimidine derivatives have been evaluated for their biological activities, particularly as potential anticancer and antimicrobial agents. For instance, certain benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives showed promising cytotoxicity against human cancer cell lines, with compound 5b exhibiting significant activity against breast adenocarcinoma cell lines . Similarly, some 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides demonstrated higher antimicrobial activity than reference drugs against various microorganisms . These studies provide a foundation for further research and development of thiazolo[3,2-a]pyrimidine derivatives as therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

- Research has explored the synthesis of new thiazolo[3,2-a]pyrimidine derivatives through various chemical reactions. For example, the synthesis of 1,2,3,4-tetrahydropyrimidine-2-thione derivatives and their transformation into thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives showcases the chemical versatility and the potential for generating diverse pharmacologically relevant molecules (A. Fadda et al., 2013).

Antimicrobial Activity

- Certain derivatives of thiazolo[3,2-a]pyrimidine have demonstrated antimicrobial properties. Studies on compounds such as 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides have shown notable activity against strains of Proteus vulgaris and Pseudomonas aeruginosa, highlighting their potential as antimicrobial agents (S. Kolisnyk et al., 2015).

Anti-Inflammatory Activities

- The anti-inflammatory potential of thiazolo[3,2-a]pyrimidine derivatives has been investigated, with some compounds exhibiting moderate anti-inflammatory activity at certain dosage levels, suggesting their use in developing new anti-inflammatory drugs (B. Tozkoparan et al., 1999).

Structural and Conformational Studies

- Structural modifications and conformational studies of thiazolo[3,2-a]pyrimidines have provided insights into their supramolecular aggregation and interaction patterns, which are essential for understanding their biological activities and for the design of compounds with targeted properties (H. Nagarajaiah et al., 2014).

Novel Compounds with Biological Activities

- The design and synthesis of novel benzothiazolo[1,2-a]pyrimidine derivatives have shown promising results as potential anticancer agents, indicating the broad applicability of this chemical framework in drug discovery and development (L. Nagarapu et al., 2013).

Wirkmechanismus

Target of Action

N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolopyrimidine derivative . Thiazolopyrimidines have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists . They have been found to possess anticancer activity .

Mode of Action

The compound’s interaction with its targets results in potent cytotoxic activity . The molecular docking study of thiazolopyrimidine molecules was performed on topoisomerase II using the AutoDock technique . Topoisomerase II is an enzyme that helps in the winding and unwinding of DNA, and inhibiting this enzyme can lead to DNA damage and cell death, particularly in cancer cells .

Biochemical Pathways

The compound’s action affects the DNA replication pathway. By inhibiting topoisomerase II, the DNA cannot unwind properly, which prevents the replication of DNA and the division of cells . This leads to the death of rapidly dividing cells, particularly cancer cells .

Result of Action

The result of the compound’s action is the death of cancer cells. In vitro cytotoxic evaluation showed that the compound exhibited potent cytotoxic activity against human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) .

Zukünftige Richtungen

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines . They have a huge synthetic potential and can be readily modified by the introduction of new binding sites . This makes them extremely useful in the development of new therapeutic possibilities .

Eigenschaften

IUPAC Name |

N-benzhydryl-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S/c1-14-13-24-20(26)17(12-22-21(24)27-14)19(25)23-18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,18H,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZJZPSZQQZOQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

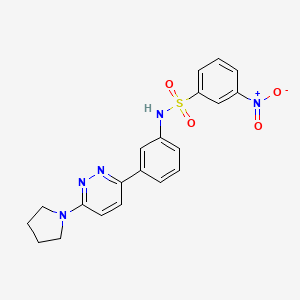

![N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2517090.png)

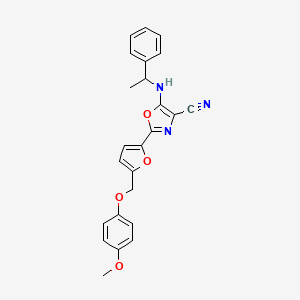

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide](/img/structure/B2517091.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycine](/img/structure/B2517099.png)